tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate: is an organic compound that features a tert-butyl carbamate group and a trifluoromethyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted pyrrole derivative. One common method is the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under photochemical conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh
Substitution: NaOCH₃, LiAlH₄
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is used as a building block in organic synthesis, particularly in the development of trifluoromethyl-containing compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, given the unique properties imparted by the trifluoromethyl group .
Medicine: The compound’s trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through the trifluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound without the trifluoromethyl group, used in similar synthetic applications.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Uniqueness: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is unique due to the combination of the tert-butyl carbamate group and the trifluoromethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Biological Activity
tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is an organic compound that has garnered attention for its potential biological activities. The compound features a tert-butyl carbamate group and a trifluoromethyl-substituted pyrrole ring, which contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula: C₉H₁₃F₃N₂O₂
- CAS Number: 2839158-04-0
- Molecular Weight: 224.21 g/mol
The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances the compound's metabolic stability and bioavailability. This group allows the compound to interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Interaction with Biological Targets
The trifluoromethyl group can influence:
- Enzyme Activity: By altering the binding affinity to active sites.
- Receptor Modulation: Potentially acting as an agonist or antagonist depending on the receptor type.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess antimicrobial properties. For example, derivatives containing pyrrole rings have been associated with antibacterial effects against various pathogens. The compound's ability to inhibit bacterial growth could be explored further.
Compound | Target | Mechanism | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | Inhibition of cell wall synthesis | TBD |
Similar Pyrrole Derivative | S. aureus | Disruption of membrane integrity | 4 |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been shown to inhibit pathways related to inflammation, such as the NF-kB signaling pathway.
Case Studies
Research focusing on related compounds has provided insights into the potential applications of this compound.
-
Study on Anticancer Activity:
- A related pyrrole derivative was evaluated for its ability to induce apoptosis in cancer cell lines. The study found that the compound significantly reduced cell viability and induced cell death through caspase activation.
-
In Vivo Efficacy:
- In animal models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered at specific dosages over a defined period.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other compounds:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
tert-butyl carbamate | No trifluoromethyl group | Limited biological activity | Simpler structure |
Fluoxetine | Trifluoromethyl group present | Antidepressant (SSRI) | Well-studied pharmacological profile |
Properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)pyrrol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-9(2,3)17-8(16)14-7-5-4-6-15(7)10(11,12)13/h4-6H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPFDLYLIHHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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